molecular formula C27H25N3O4S B4046156 2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B4046156
M. Wt: 487.6 g/mol
InChI Key: CLAXCJRGGBRHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C27H25N3O4S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide is 487.15657746 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Rhodanine-3-acetic acid derivatives, closely related to the queried compound, have shown potential as antimicrobial agents against bacteria, mycobacteria, and fungi. N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide, a derivative, displayed notable activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
  • Other derivatives have been synthesized and evaluated for their antibacterial activity against Salmonella typhi, indicating potential for treating bacterial infections (Salama, 2020).

Anticonvulsant Activity

  • Imidazolyl-N-phenylalkanoic acid amide derivatives, structurally similar to the compound , have been researched for their anticonvulsant properties. The most effective compound in the series was identified as 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide (Aktürk et al., 2002).

Anticancer Properties

  • Thiazole and 2-thioxoimidazolidinone derivatives have been investigated for their antibacterial and anticancer properties. These compounds were studied for both antimicrobial and anticancer activities, showcasing the versatile potential of such compounds (Sherif, Eldeen, & Helal, 2013).
  • Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were designed and tested against human cancer cell lines, demonstrating cytotoxic activity against specific cancer cells (Ding et al., 2012).

Enzyme Inhibition and Antioxidant Activity

  • The compound and its derivatives have been evaluated for their ability to inhibit enzymes like xanthine oxidase and alpha-glucosidase, which are relevant in the treatment of conditions like diabetes and gout. Some derivatives showed potent XO inhibition and antioxidant properties (Ranganatha et al., 2014).

Anti-inflammatory and Analgesic Actions

  • Substituted-imidazolidine derivatives have been explored for their anti-inflammatory, analgesic, and antiulcer activities. Certain compounds exhibited significant anti-inflammatory and analgesic actions, demonstrating the therapeutic potential of these derivatives (Husain et al., 2013).

Computational and Pharmacological Evaluation

  • Heterocyclic derivatives of 1,3,4-oxadiazole and pyrazole were computationally and pharmacologically assessed for various biological activities including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the importance of computational methods in drug discovery and the potential therapeutic applications of these compounds (Faheem, 2018).

Properties

IUPAC Name

2-[1-(3-acetylphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-18(31)20-7-6-10-22(15-20)30-26(33)24(16-25(32)28-21-8-4-3-5-9-21)29(27(30)35)17-19-11-13-23(34-2)14-12-19/h3-15,24H,16-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAXCJRGGBRHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
Reactant of Route 6
2-[1-(3-acetylphenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.